molecular formula C16H21ClN4O2S B2745534 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine CAS No. 1396887-30-1

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine

Cat. No. B2745534
M. Wt: 368.88
InChI Key: YREAPBNKHBTQCC-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK. The purpose of

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of sulfonamide and amide derivatives incorporating piperazine and imidazole moieties, which were evaluated for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Another study reported the synthesis of piperazine derivatives with imidazolyl groups, highlighting their excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological Screening and Anticancer Activity

Compounds featuring the piperazine structure have been synthesized and screened for their biological activities, including antimicrobial and potential anticancer properties. For instance, derivatives were found to exhibit moderate activity against certain bacteria and fungi, with some showing potential as anticancer agents (Guna, Patolia, Patel, & Purohit, 2009). Another study focused on the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, identifying compounds with promising anticancer potential (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antioxidant and Anti-inflammatory Activities

Piperazine derivatives have also been investigated for their antioxidant and anti-inflammatory activities. A study on novel carbazole derivatives revealed significant antibacterial, antifungal, and anticancer activities, along with the identification of compounds exhibiting substantial antioxidant properties (Sharma, Kumar, & Pathak, 2014). Additionally, new compounds were synthesized and evaluated for their in-vitro and in-vivo anti-inflammatory activities, showing potential for further research in anti-inflammatory drug development (Ahmed, Molvi, & Khan, 2017).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-14-15(17)3-2-4-16(14)24(22,23)21-11-9-19(10-12-21)7-8-20-6-5-18-13-20/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREAPBNKHBTQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine

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